

Application Notes and Protocols for Sulfo-Cy7.5 Dimethyl Antibody Labeling

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Compound of Interest		
Compound Name:	Sulfo-Cy7.5 dimethyl	
Cat. No.:	B12373507	Get Quote

For researchers, scientists, and drug development professionals, the following provides a detailed protocol for the conjugation of **Sulfo-Cy7.5 dimethyl**, a near-infrared fluorescent dye, to antibodies. This process is critical for a variety of applications, including in vivo imaging, fluorescence microscopy, and flow cytometry.[1]

Introduction

Sulfo-Cy7.5 is a water-soluble, near-infrared (NIR) fluorescent dye ideal for applications requiring deep tissue penetration and minimal background autofluorescence.[1][2] Its NHS ester derivative reacts efficiently with primary amine groups on antibodies, such as the ε-amino groups of lysine residues, to form stable covalent bonds.[3][4] This protocol outlines the materials, procedures, and calculations necessary to successfully label antibodies with Sulfo-Cy7.5 for downstream applications. The stability of the final conjugate is primarily determined by the antibody itself, rather than the fluorophore or the chemical bond.

Key Applications of Sulfo-Cy7.5 Labeled Antibodies:

- In Vivo Imaging: Enables deep tissue imaging with low background interference.
- Fluorescence Microscopy: Facilitates high-resolution imaging of cells and tissues.
- Flow Cytometry: Provides distinct signals for precise cell sorting and analysis.

Quantitative Data Summary



The following tables summarize the key quantitative parameters for Sulfo-Cy7.5 and the antibody labeling reaction.

Table 1: Spectral and Physicochemical Properties of Sulfo-Cy7.5

Property	Value	Reference
Excitation Maximum (λabs)	~778 nm	
Emission Maximum (λem)	~797-808 nm	_
Extinction Coefficient	222,000 M-1cm-1	-
Stokes Shift	~20 nm	-
Solubility	Good in water, DMSO, DMF	-
Storage (NHS ester)	≤ -15°C, desiccated and protected from light	_

Table 2: Recommended Reaction Parameters for Antibody Labeling

Parameter	Recommended Value	Reference
Antibody Concentration	1-2 mg/mL (minimum 1 mg/mL)	
Reaction Buffer	PBS (pH 7.4) or Tris-HCl (pH 7.4-8.0)	
Dye:Antibody Molar Ratio	5:1 to 20:1 (start with 10:1)	_
Optimal Dye/Antibody Ratio (Final Conjugate)	2-3 fluorophores per antibody	
Incubation Time	30-60 minutes at room temperature	-
Quenching Agent (Optional)	Tris or Glycine (50-100 mM final concentration)	-



Experimental Protocol

This protocol is a general guideline for labeling approximately 100 µg of an antibody like IgG. Optimization may be required for different antibodies or scales.

Materials Required

- Antibody to be labeled (in an amine-free buffer like PBS)
- Sulfo-Cy7.5 NHS ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4 or Sodium Bicarbonate buffer (1 M, pH 8.5-9.5)
- Purification Column: Desalting spin column (e.g., Sephadex G-25) or protein concentrator
- Collection tubes

Procedure

- 1. Antibody Preparation:
- Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine will compete with the labeling reaction.
- The antibody concentration should be at least 1 mg/mL. If the concentration is lower, it should be concentrated. For optimal results, a concentration of 2 mg/mL is recommended.
- If the buffer pH is below 8.0, adjust it to a pH of 8.5 ± 0.5 with 1 M sodium bicarbonate.
- 2. Preparation of Dye Stock Solution:
- Allow the vial of Sulfo-Cy7.5 NHS ester to warm to room temperature before opening to prevent moisture condensation.
- Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO. This solution should be used promptly as its activity can decrease with extended storage. It can be stored for up to two weeks at -20°C, protected from light and moisture.
- 3. Labeling Reaction:



- For a starting point, use a 10:1 molar ratio of dye to antibody.
- Add the calculated volume of the 10 mM Sulfo-Cy7.5 stock solution to your antibody solution. Ensure the volume of DMSO is less than 10% of the total reaction volume.
- Mix the solution gently by pipetting.
- Incubate the reaction for 30-60 minutes at room temperature, protected from light. Gentle shaking or rotation during incubation can improve efficiency.
- 4. Purification of the Labeled Antibody:
- The goal of this step is to remove any unconjugated Sulfo-Cy7.5 dye.
- Using a Desalting Spin Column:
- Equilibrate the spin column according to the manufacturer's instructions, typically by centrifuging with PBS to remove the storage solution.
- Apply the reaction mixture to the center of the column.
- Centrifuge the column to elute the labeled antibody. The larger antibody conjugate will pass through, while the smaller, unconjugated dye molecules are retained.
- 5. Storage of the Conjugate:
- Store the purified labeled antibody at 4°C for short-term use and at -20°C for long-term storage. It's recommended to add a stabilizer like 0.1% bovine serum albumin and/or a bacteriostatic agent like sodium azide. Avoid repeated freeze-thaw cycles.

Calculating the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per antibody, can be determined spectrophotometrically.

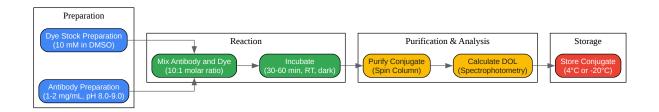
- Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of Sulfo-Cy7.5 (~778 nm, Amax).
- Calculate the concentration of the antibody, correcting for the dye's absorbance at 280 nm.
 - The correction factor (CF) for Sulfo-Cy7.5 at 280 nm is approximately 0.09.
 - Corrected A280 = A280 (Amax x CF)
- Calculate the molar concentrations of the antibody and the dye.



- Antibody concentration (M) = Corrected A280 / εAntibody (For IgG, ε280 is ~210,000 M-1cm-1)
- Dye concentration (M) = Amax / εDye (For Sulfo-Cy7.5, ε778 is ~222,000 M-1cm-1)
- Calculate the DOL:
 - DOL = Molar concentration of dye / Molar concentration of antibody

An optimal DOL is typically between 2 and 3. Higher ratios can lead to fluorescence quenching and may affect the antibody's binding affinity.

Visualized Experimental Workflow



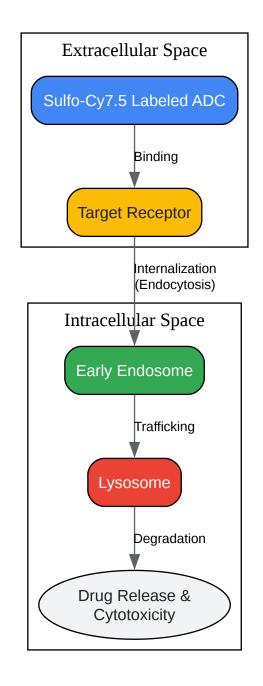
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Caption: Workflow for Sulfo-Cy7.5 antibody labeling.

Signaling Pathway Diagram Example: Antibody-Drug Conjugate (ADC) Internalization

Sulfo-Cy7.5 labeled antibodies are often used to track the delivery and internalization of antibody-based therapeutics. The following diagram illustrates a generalized pathway for ADC internalization.





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Caption: ADC binding, internalization, and drug release.

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